2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium
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Overview
Description
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium is a member of imidazoles.
Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Activity : Compounds related to 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium have shown broad-spectrum antitumor effectiveness, demonstrating significant activity against various tumor cell lines (Gawad, Georgey, Youssef, & El-Sayed, 2010).
Antimicrobial and Antioxidant Properties
- Analgesic, Anti-inflammatory, Antioxidant, and Antimicrobial Activities : Derivatives of this compound have exhibited significant activity against both gram-negative and gram-positive bacteria, along with notable anti-inflammatory, analgesic, and antioxidant properties (El-Gazzar, Hafez, & Nawwar, 2009).
Antihypertensive Activity
- Antihypertensive Screening : Some derivatives have shown potent antihypertensive activity, suggesting their potential use in treating high blood pressure (Rahman et al., 2014).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Compounds with structural similarity have been effective in reducing the corrosion rate of mild steel in acidic environments, indicating potential applications in corrosion protection (Olasunkanmi & Ebenso, 2019).
Analgesic Activity
- Synthesis and Analgesic Activity : Studies have highlighted the significant analgesic properties of related compounds, comparing favorably with standard analgesic drugs (Osarodion, 2023).
properties
Product Name |
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium |
---|---|
Molecular Formula |
C24H20ClN2O+ |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium |
InChI |
InChI=1S/C24H20ClN2O/c1-28-21-13-11-20(12-14-21)27-23(18-6-9-19(25)10-7-18)16-26-22-5-3-2-4-17(22)8-15-24(26)27/h2-7,9-14,16H,8,15H2,1H3/q+1 |
InChI Key |
LLCHPKABGFRGHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=[N+](C=C2C4=CC=C(C=C4)Cl)C5=CC=CC=C5CC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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